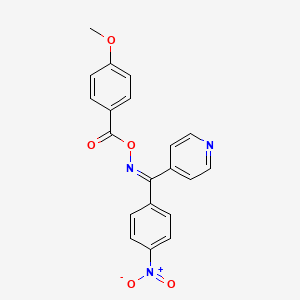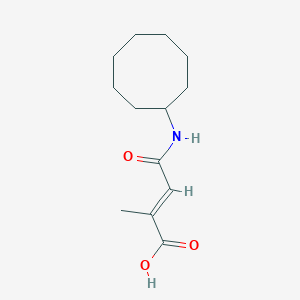![molecular formula C20H25N3O3S B5328455 4-[(4-isopropylphenyl)sulfonyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B5328455.png)
4-[(4-isopropylphenyl)sulfonyl]-N-phenyl-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-isopropylphenyl)sulfonyl]-N-phenyl-1-piperazinecarboxamide, commonly known as IPSU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. IPSU is a piperazine derivative that has been synthesized through a specific method, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Applications De Recherche Scientifique
IPSU has been studied for its potential applications in various areas of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, IPSU has been shown to act as a positive allosteric modulator of GABA-A receptors, which are involved in the regulation of anxiety, sleep, and epilepsy. In cancer research, IPSU has been found to inhibit the growth of various cancer cell lines, making it a potential candidate for the development of anticancer drugs. IPSU has also been used in drug discovery as a scaffold for the development of novel compounds with improved pharmacological properties.
Mécanisme D'action
IPSU acts as a positive allosteric modulator of GABA-A receptors, which are ligand-gated ion channels that are widely distributed in the central nervous system. IPSU binds to a specific site on GABA-A receptors, enhancing the binding of GABA, which is the endogenous ligand of these receptors. This results in an increase in the frequency and duration of chloride ion channel opening, leading to an overall increase in inhibitory neurotransmission. This mechanism of action makes IPSU a potential candidate for the treatment of anxiety, insomnia, and epilepsy.
Biochemical and Physiological Effects:
IPSU has been shown to have various biochemical and physiological effects, including anxiolytic, sedative, and anticonvulsant effects. In animal studies, IPSU has been found to reduce anxiety-like behavior, increase sleep time, and protect against seizures induced by various convulsants. IPSU has also been shown to modulate the activity of various neurotransmitter systems, including GABA, glutamate, and dopamine, which are involved in the regulation of mood, cognition, and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
IPSU has several advantages for lab experiments, including its high yield of synthesis, low cost, and potential applications in various areas of scientific research. However, IPSU also has some limitations, including its relatively low potency and selectivity for GABA-A receptors, which may limit its use as a research tool or therapeutic agent. Additionally, IPSU has not been extensively studied in humans, and its safety and efficacy in clinical settings are not yet known.
Orientations Futures
IPSU has several potential future directions for scientific research, including the development of novel compounds based on its chemical scaffold, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential therapeutic applications in various areas, including anxiety, insomnia, epilepsy, and cancer. Additionally, further studies are needed to elucidate the safety and efficacy of IPSU in humans, which may pave the way for its use as a therapeutic agent in clinical settings.
Méthodes De Synthèse
IPSU is synthesized through a specific method that involves the reaction of 4-(4-isopropylphenylsulfonyl)aniline with N-phenylpiperazinecarboxamide in the presence of a catalyst. The resulting compound is then purified through various techniques such as column chromatography and recrystallization. The yield of IPSU obtained through this method is relatively high, making it a cost-effective process for large-scale production.
Propriétés
IUPAC Name |
N-phenyl-4-(4-propan-2-ylphenyl)sulfonylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-16(2)17-8-10-19(11-9-17)27(25,26)23-14-12-22(13-15-23)20(24)21-18-6-4-3-5-7-18/h3-11,16H,12-15H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCHTRBYBKOCCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5328377.png)
![N-isobutyl-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B5328381.png)
![2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-[(1-propylcyclobutyl)methyl]acetamide](/img/structure/B5328382.png)
![N-ethyl-4-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B5328392.png)
![N-[2-(4-fluorophenyl)ethyl]-1-(2-furoyl)piperidine-4-carboxamide](/img/structure/B5328394.png)
![(3aR*,7aS*)-2-[2-(1H-pyrazol-1-yl)butanoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5328404.png)


![4,4,7-trimethyl-5-[(4H-1,2,4-triazol-3-ylthio)acetyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5328430.png)

![1-[(5-amino-3-methyl-1H-pyrazol-1-yl)acetyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5328458.png)

![1-{6-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyridin-3-yl}ethanone](/img/structure/B5328467.png)
![3-imino-3-(4-morpholinyl)-2-{[3-(trifluoromethyl)phenyl]hydrazono}propanenitrile](/img/structure/B5328468.png)